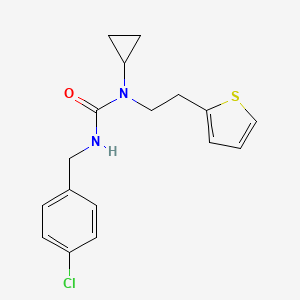
N-(4-(4-methoxypiperidin-1-yl)phenyl)isonicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(4-methoxypiperidin-1-yl)phenyl)isonicotinamide, also known as MPPI, is a chemical compound that belongs to the class of isonicotinamides. This compound has gained attention in the scientific community due to its potential applications in medicinal chemistry. MPPI has been found to exhibit a range of biological activities, including antitumor, anti-inflammatory, and antiviral properties.
科学的研究の応用
Imaging Agents for Alzheimer's Disease
N-(4-(4-methoxypiperidin-1-yl)phenyl)isonicotinamide derivatives have been explored as potential PET (Positron Emission Tomography) imaging agents for the diagnosis of Alzheimer's disease. These compounds have been synthesized with high radiochemical yield and purity, showing promise for in vivo imaging of GSK-3 (Glycogen Synthase Kinase-3), an enzyme associated with Alzheimer's pathology (Gao, Wang, & Zheng, 2017).
Antimicrobial Agents
New series of derivatives of N-(4-(4-methoxypiperidin-1-yl)phenyl)isonicotinamide have been synthesized and evaluated for their antimicrobial properties. These compounds have shown good antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli, indicating potential as antimicrobial agents (Ramachandran, 2017).
Analgesic and Anti-inflammatory Agents
Research has also extended into the analgesic and anti-inflammatory potential of derivatives of N-(4-(4-methoxypiperidin-1-yl)phenyl)isonicotinamide. In vivo models have shown that certain derivatives exhibit significant analgesic activity, suggesting their use as new classes of analgesic and anti-inflammatory agents (Zygmunt, Chłoń-Rzepa, Sapa, & Pawłowski, 2015).
Xanthine Oxidase Inhibitors
Derivatives have been synthesized and evaluated as xanthine oxidase inhibitors, which are important for treating hyperuricemia and gout. Structural optimization based on drug design strategies has led to compounds with potent inhibitory effects on xanthine oxidase, showing significant improvements in potency and providing insights for further drug development (Zhang, Zhang, Tu, Wu, Zhang, & Meng, 2019).
Corrosion Inhibitors
In the field of materials science, certain isonicotinamide derivatives, including N-(4-(4-methoxypiperidin-1-yl)phenyl)isonicotinamide, have been explored as corrosion inhibitors for metals in acidic media. Studies have shown that these compounds effectively inhibit corrosion, offering potential applications in industrial processes to extend the lifespan of metal components (Yadav, Sinha, Sarkar, Bahadur, & Ebenso, 2015).
作用機序
Target of Action
The primary target of N-(4-(4-methoxypiperidin-1-yl)phenyl)isonicotinamide is the Serine/threonine-protein kinase Chk1 . This kinase plays a crucial role in cell cycle regulation, DNA repair, and cell survival, making it a significant target in the treatment of various cancers.
Biochemical Pathways
The inhibition of Chk1 affects several biochemical pathways. Most notably, it disrupts the cell cycle control and DNA damage response pathways. This disruption can lead to cell cycle arrest and apoptosis, particularly in cancer cells that rely heavily on these pathways for survival and proliferation .
Result of Action
The inhibition of Chk1 by N-(4-(4-methoxypiperidin-1-yl)phenyl)isonicotinamide can lead to cell cycle arrest and apoptosis in cancer cells . This can result in the reduction of tumor growth and potentially the regression of the tumor.
特性
IUPAC Name |
N-[4-(4-methoxypiperidin-1-yl)phenyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-23-17-8-12-21(13-9-17)16-4-2-15(3-5-16)20-18(22)14-6-10-19-11-7-14/h2-7,10-11,17H,8-9,12-13H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZADDNRRYBHFIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(4-methoxypiperidin-1-yl)phenyl)isonicotinamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,5-dimethyl-6-{4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}pyrimidine](/img/structure/B2777913.png)
![Methyl 4-[[4-(4-fluorobenzoyl)-3-methyl-2-oxo-3H-quinoxalin-1-yl]methyl]benzoate](/img/structure/B2777915.png)



![2-({5-[3-(diethylsulfamoyl)phenyl]-4-(1-methoxypropan-2-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetic acid](/img/structure/B2777921.png)

![Methyl (2S)-2-amino-3-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoate hydrochloride](/img/structure/B2777927.png)
![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2777929.png)

![N,N-Dimethyl-2,3,3a,4,6,7-hexahydro-1H-pyrano[3,4-c]pyrrole-7a-carboxamide;hydrochloride](/img/structure/B2777931.png)
![2-(4-Bromophenyl)-4-(ethylthio)pyrazolo[1,5-a]pyrazine](/img/structure/B2777933.png)
![5-((5-methyl-2-phenyloxazol-4-yl)methyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2777934.png)
![Ethyl 5-(2,3-dimethoxybenzamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2777935.png)